

Synthesis and Characterization of 1-Bromo-4-

chlorobutane-d8: A Technical Guide

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Compound of Interest

Compound Name: 1-Bromo-4-chlorobutane-d8

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This technical guide provides a comprehensive overview of the synthesis and characterization of **1-Bromo-4-chlorobutane-d8**, a deuterated analog of 1-bromo-4-chlorobutane. This isotopically labeled compound serves as a valuable tool in various research applications, including as a tracer in metabolic studies and as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).[1]

Physicochemical Properties

A summary of the key physicochemical properties of the non-deuterated 1-bromo-4-chlorobutane is presented below. The properties of the deuterated analog are expected to be very similar.



Property	Value
Molecular Formula	C4D8BrCl
Molecular Weight	179.51 g/mol (calculated)
Appearance	Colorless to pale yellow liquid[2][3]
Boiling Point	80-82 °C at 30 mmHg (for non-deuterated)[3][4]
Density	~1.5 g/mL (estimated, density of non-deuterated is 1.488 g/mL)[3]
Refractive Index	~1.4875 (for non-deuterated)[3]
Solubility	Sparingly soluble in water; miscible with common organic solvents like ethanol, ether, and acetone[2]

Synthesis of 1-Bromo-4-chlorobutane-d8

While specific literature on the synthesis of **1-bromo-4-chlorobutane-d8** is not readily available, a plausible and efficient synthetic route can be adapted from established methods for its non-deuterated counterpart. A common starting material for the synthesis of 1,4-disubstituted butanes is tetrahydrofuran (THF). By utilizing fully deuterated THF (THF-d8), one can achieve the synthesis of the desired deuterated product.

The proposed synthesis involves a two-step process: the ring-opening of THF-d8 to form an intermediate, followed by conversion to the final product. A well-documented method for the synthesis of 1-bromo-4-chlorobutane from THF involves the use of hydrochloric acid and subsequent bromination.[5][6][7]

Proposed Synthetic Pathway



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Caption: Proposed synthetic pathway for **1-Bromo-4-chlorobutane-d8** starting from Tetrahydrofuran-d8.

Experimental Protocol

Step 1: Synthesis of 4-Chloro-1-butanol-d8 from Tetrahydrofuran-d8

- In a round-bottom flask equipped with a reflux condenser and a gas inlet tube, place anhydrous tetrahydrofuran-d8.
- Bubble dry hydrogen chloride gas through the THF-d8 at a controlled rate while maintaining a gentle reflux. Alternatively, heat a mixture of THF-d8 with concentrated aqueous hydrochloric acid.[5]
- Monitor the reaction progress by GC-MS until the starting material is consumed.
- Upon completion, cool the reaction mixture to room temperature.
- Neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).
- Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).
- Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-chloro-1-butanol-d8.
- Purify the crude product by distillation under reduced pressure.

Step 2: Synthesis of **1-Bromo-4-chlorobutane-d8** from 4-Chloro-1-butanol-d8

- To a stirred solution of the purified 4-chloro-1-butanol-d8 in a suitable solvent (e.g., dichloromethane) in a flask cooled in an ice bath, slowly add phosphorus tribromide (PBr3).
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- Monitor the reaction by GC-MS.



- Once the reaction is complete, carefully pour the mixture onto ice water to quench the excess PBr3.
- Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
- The resulting crude 1-bromo-4-chlorobutane-d8 can be purified by fractional distillation under reduced pressure.

Characterization of 1-Bromo-4-chlorobutane-d8

The characterization of the final product is crucial to confirm its identity and purity. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: Due to the deuteration of the butyl chain, the proton NMR spectrum of **1-bromo-4-chlorobutane-d8** is expected to show a significant reduction or absence of signals in the aliphatic region compared to its non-deuterated analog.[8] Any residual proton signals would indicate incomplete deuteration.
- ²H (Deuterium) NMR: This is the most informative NMR technique for this compound. The
 deuterium NMR spectrum will show signals corresponding to the different deuterated
 positions on the butane chain. The chemical shifts will be similar to the proton chemical shifts
 of the non-deuterated compound, but with a characteristic isotopic shift.
- ¹³C NMR: The carbon-13 NMR spectrum will show four signals corresponding to the four carbon atoms of the butane chain. The signals will be triplets due to coupling with deuterium (I=1).

Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the isotopic enrichment of the synthesized compound.



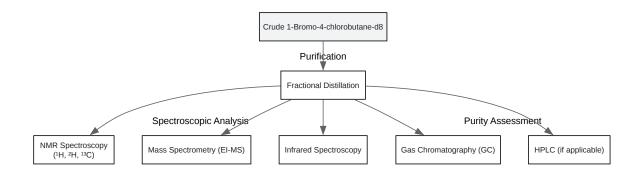
Electron Ionization Mass Spectrometry (EI-MS): The mass spectrum of 1-bromo-4-chlorobutane-d8 will show a molecular ion peak (M+) that is 8 mass units higher than that of the non-deuterated compound. The isotopic pattern of the molecular ion will be characteristic of the presence of bromine and chlorine atoms. The fragmentation pattern will also be indicative of the deuterated structure. For the non-deuterated compound, characteristic fragments are observed.[9][10][11]

Infrared (IR) Spectroscopy

The IR spectrum of **1-bromo-4-chlorobutane-d8** will be similar to that of the non-deuterated compound, with the most significant difference being the presence of C-D stretching vibrations instead of C-H stretches.

- C-D Stretching: Expect to see C-D stretching absorptions in the region of 2100-2250 cm⁻¹, which is lower than the typical C-H stretching region (2850-3000 cm⁻¹).
- C-Cl and C-Br Stretching: The characteristic C-Cl and C-Br stretching frequencies will be present in the fingerprint region of the spectrum.

Characterization Workflow



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Caption: Workflow for the purification and characterization of 1-Bromo-4-chlorobutane-d8.



Safety and Handling

1-Bromo-4-chlorobutane is a flammable liquid and an irritant.[12] The deuterated analog should be handled with the same precautions. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry, and well-ventilated area away from heat and ignition sources.

Conclusion

This technical guide outlines a feasible synthetic route and a comprehensive characterization strategy for **1-bromo-4-chlorobutane-d8**. The successful synthesis and thorough characterization of this isotopically labeled compound will provide a valuable resource for researchers in various scientific disciplines, particularly in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.

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